![molecular formula C24H23ClN2O3S B12444963 4-butoxy-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}benzamide](/img/structure/B12444963.png)
4-butoxy-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Butoxybenzoyl)-1-[4-(4-chlorophenoxy)phenyl]thiourea is a complex organic compound with the molecular formula C18H19ClN2O2S. This compound is characterized by the presence of a butoxybenzoyl group, a chlorophenoxy group, and a thiourea moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxybenzoyl)-1-[4-(4-chlorophenoxy)phenyl]thiourea typically involves the reaction of 4-butoxybenzoic acid with 4-chlorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an ester intermediate. This intermediate is then reacted with thiourea under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-Butoxybenzoyl)-1-[4-(4-chlorophenoxy)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
科学的研究の応用
3-(4-Butoxybenzoyl)-1-[4-(4-chlorophenoxy)phenyl]thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
作用機序
The mechanism of action of 3-(4-butoxybenzoyl)-1-[4-(4-chlorophenoxy)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with various biological molecules, potentially inhibiting or activating specific enzymes or receptors. The aromatic rings may also participate in π-π interactions, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
4-(4-Chlorophenoxy)benzoic acid: Similar in structure but lacks the thiourea moiety.
N-(3-butoxybenzoyl)-N’-(4-chlorophenyl)thiourea: A closely related compound with similar functional groups.
Uniqueness
3-(4-Butoxybenzoyl)-1-[4-(4-chlorophenoxy)phenyl]thiourea is unique due to the combination of its butoxybenzoyl, chlorophenoxy, and thiourea groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific scientific research applications where these properties are advantageous.
特性
分子式 |
C24H23ClN2O3S |
|---|---|
分子量 |
455.0 g/mol |
IUPAC名 |
4-butoxy-N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C24H23ClN2O3S/c1-2-3-16-29-20-10-4-17(5-11-20)23(28)27-24(31)26-19-8-14-22(15-9-19)30-21-12-6-18(25)7-13-21/h4-15H,2-3,16H2,1H3,(H2,26,27,28,31) |
InChIキー |
QYSXNGNAMOPZMX-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


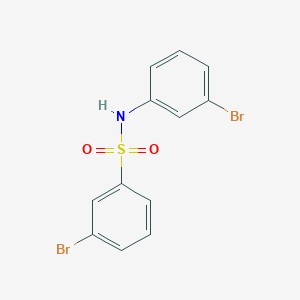
![3-Chlorobenzo[b]thiophen-4-ol](/img/structure/B12444890.png)
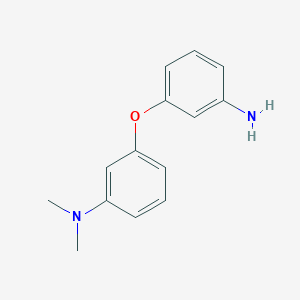
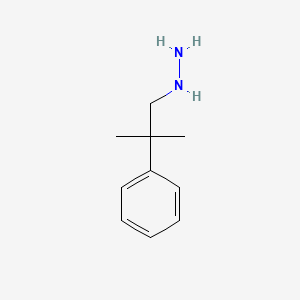
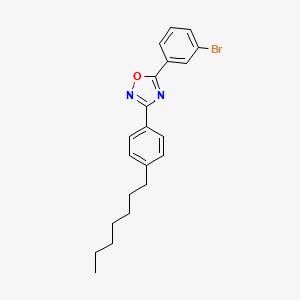
![2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B12444906.png)
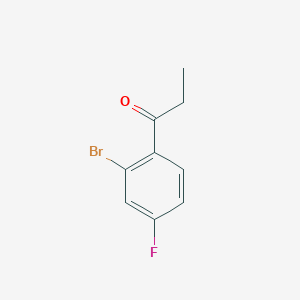
![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine](/img/structure/B12444916.png)


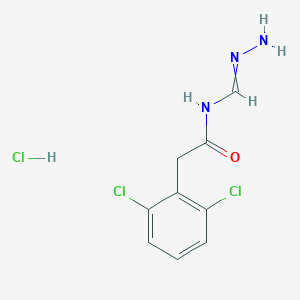
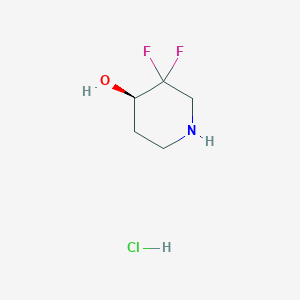
![(5E)-5-[(3-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444957.png)
![3-{4-Methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B12444965.png)
